molecular formula C12H8BrFO B2566413 1-Bromo-2-(3-fluorophenoxy)benzene CAS No. 884512-15-6

1-Bromo-2-(3-fluorophenoxy)benzene

Cat. No.: B2566413
CAS No.: 884512-15-6
M. Wt: 267.097
InChI Key: HBAFHPHJGSMPSY-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO. It belongs to the class of bromobenzene derivatives and is characterized by the presence of a bromine atom and a fluorophenoxy group attached to a benzene ring. This compound is widely used in various fields, including organic synthesis and scientific research .

Scientific Research Applications

1-Bromo-2-(3-fluorophenoxy)benzene has several applications in scientific research:

Safety and Hazards

The safety data sheet for bromobenzenes suggests that they are flammable liquids that cause skin and eye irritation. They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Preparation Methods

The synthesis of 1-Bromo-2-(3-fluorophenoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with bromobenzene and 3-fluorophenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A base such as potassium carbonate is often used to deprotonate the phenol group, making it more nucleophilic.

    Coupling Reaction: The deprotonated 3-fluorophenol reacts with bromobenzene in the presence of a palladium catalyst, such as palladium(II) acetate, and a ligand like triphenylphosphine.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(3-fluorophenoxy)benzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-2-(3-fluorophenoxy)benzene can be compared with other similar compounds, such as:

    Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

    1-Bromo-3-(2-fluorophenoxy)benzene: A structural isomer with the fluorophenoxy group in a different position.

    Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.

Properties

IUPAC Name

1-bromo-2-(3-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAFHPHJGSMPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluorophenylboronic acid (2.10 g, 15 mmol), 2-bromophenol (1.77 g, 10 mmol) and Cu(OAc)2 (0.93 g, 5 mmol) in anhydrous CH2Cl2 (25 mL) was added activated 4 Å molecular sieves (˜0.1 g), followed by anhydrous Et3N (3.5 mL, 25 mmol). The resulting dark green solution was stirred at rt for 48 h. The mixture was evaporated under reduced pressure and the residue was washed several times with Et2O (˜150 mL). The Et2O solution was washed with sat'd aq NH4Cl, and 1 N aq HCl. The organic layer was evaporated and the crude product was purified by flash column chromatography to give 1-(3-fluorophenoxy)-2-bromobenzene (1.28 g, 48%) as clear oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two

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